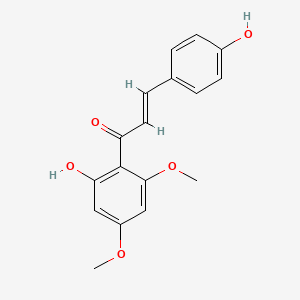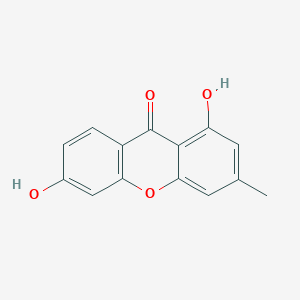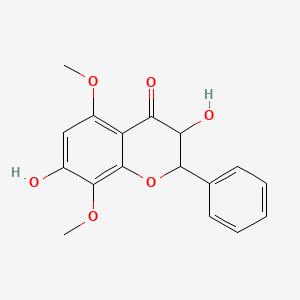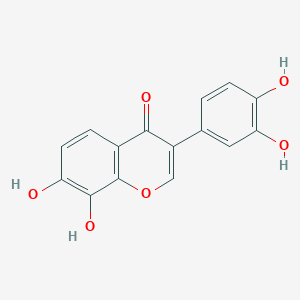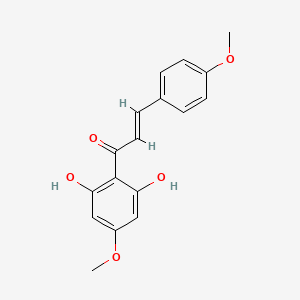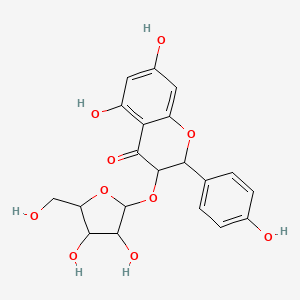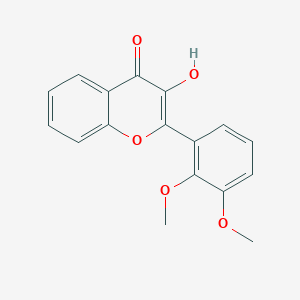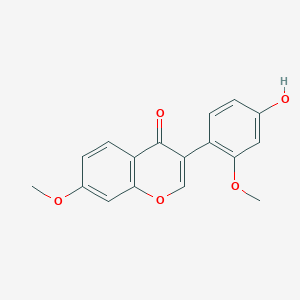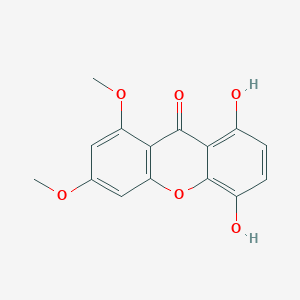
Aceritannin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceritannin can be synthesized through the esterification of 1,5-anhydro-D-glucitol with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through crystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the leaves of Acer tataricum subsp. ginnala. The leaves are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as liquid-liquid extraction, column chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Aceritannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Aceritannin has a wide range of scientific research applications:
Mechanism of Action
Aceritannin exerts its effects primarily through the activation of the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO1. Additionally, this compound inhibits the Keap1 protein, which normally suppresses Nrf2 activity. This dual action results in enhanced cellular antioxidant capacity and protection against oxidative damage .
Comparison with Similar Compounds
Ellagitannins: These are another class of hydrolyzable tannins with similar antioxidant and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which includes a 1,5-anhydro-D-glucitol core esterified with gallic acid residues. This structure imparts distinct biological activities, particularly its potent activation of the Nrf2/HO-1 signaling pathway, which is not as pronounced in other similar compounds .
Properties
CAS No. |
76746-56-0 |
|---|---|
Molecular Formula |
C20H20O13 |
Molecular Weight |
468.37 |
Synonyms |
Aceritannin |
Origin of Product |
United States |
Q1: What is the key finding of the research regarding the structure of Aceritannin?
A1: The research focuses on identifying the location of two galloyl groups within the this compound molecule. [] While the complete structure might not be fully elucidated in this specific paper, this finding represents a significant step towards understanding the complete chemical structure of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


